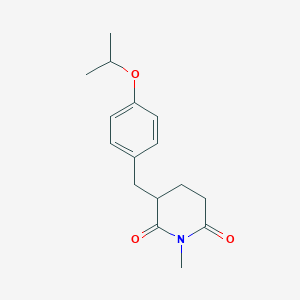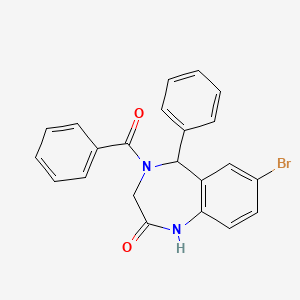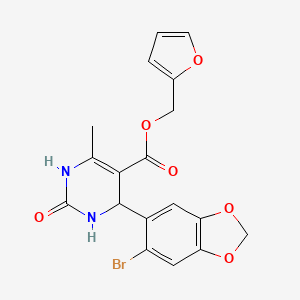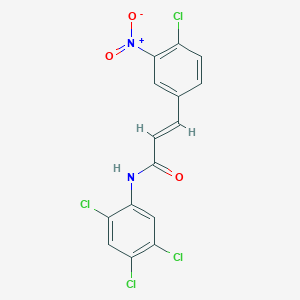
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione, also known as IPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidinedione derivative that has shown promising results in various studies as an anticonvulsant, neuroprotective, and anti-inflammatory agent.
Applications De Recherche Scientifique
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been extensively studied for its potential therapeutic applications. It has shown promising results as an anticonvulsant, neuroprotective, and anti-inflammatory agent. In animal models, 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to reduce seizures and protect against neuronal damage caused by oxidative stress and inflammation. It has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of ion channels, particularly voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that inhibits neuronal activity, in the brain. It also reduces the levels of glutamate, an excitatory neurotransmitter that can cause neuronal damage when present in excess. In addition, 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which can contribute to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in animal models. However, there are also limitations to its use. 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood. In addition, the exact mechanism of action of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione. One area of focus is the development of more potent and selective derivatives of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione that can target specific ion channels or pathways in the brain. Another area of focus is the investigation of the safety and efficacy of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione in clinical settings. Finally, there is a need for more studies on the long-term effects of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione and its potential for treating chronic neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione involves the reaction of 4-isopropoxybenzylamine with methyl acetoacetate, followed by cyclization with acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to achieve high yields and purity of the compound.
Propriétés
IUPAC Name |
1-methyl-3-[(4-propan-2-yloxyphenyl)methyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)20-14-7-4-12(5-8-14)10-13-6-9-15(18)17(3)16(13)19/h4-5,7-8,11,13H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBQXZMZEYQTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2CCC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-benzyl)-1-methyl-piperidine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)






![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)
![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)

